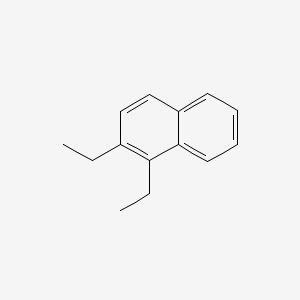

Diethylnaphthalene

Vue d'ensemble

Description

Diethylnaphthalene is a chemical compound with the linear formula C10H6(C2H5)2 . It is a derivative of naphthalene, where two hydrogen atoms are replaced by ethyl groups.

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . The synthetic routes involve reactions such as Suzuki coupling between dibromonaphthalene and boric acid intermediates .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with two ethyl groups attached . The molecular formula is C10H6(C2H5)2, and it has an average mass of 156.224 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various pathways . For example, alkali metal naphthalenides, which are powerful reducing agents, have been used to prepare reactive zerovalent iron nanoparticles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, boiling temperature, critical temperature, and critical pressure . It also has specific density and enthalpy values .Applications De Recherche Scientifique

Environmental and Biological Impact Studies

Phthalate Toxicity in Freshwater Fish : Research has highlighted the toxic effects of diethyl phthalate (a related compound to diethylnaphthalene) on freshwater fish, demonstrating significant changes in hematological parameters and enzyme activities, indicating metabolic alterations and potential health impacts on aquatic life (Sepperumal & Saminathan, 2013).

Catalytic Degradation of Diethyl Phthalate : A study explored the degradation of diethyl phthalate in water using copper ferrite decorated multi-walled carbon nanotubes. This method shows significant potential in reducing ecological risks posed by phthalates in industrial waste (Zhang et al., 2016).

Endocrine-Disrupting Chemicals and Health Risks : Diethyl phthalate is identified as an endocrine-disrupting chemical, with significant implications for obesity, diabetes, and hormone-sensitive cancers. Understanding these risks is crucial for public health and regulatory purposes (Gore et al., 2015).

Chemical and Physical Properties Studies

Thermodynamic and Fluorescence Properties : Research on 2,6-diethylnaphthalene and related compounds has provided insights into their thermodynamic stability and fluorescence properties, crucial for their potential applications in various industrial processes (Santos et al., 2016).

Ethylation of Naphthalene in Vapor Phase : A study on the ethylation of naphthalene to produce diethylnaphthalenes using molecular sieve catalysts has implications for the synthesis of fine chemicals and pharmaceuticals (Kamalakar et al., 2000).

Toxicology and Environmental Safety Studies

Photodegradation of Diethyl Phthalate : Research on the photodegradation of diethyl phthalate using polyaniline/carbon nanotube/TiO2 photocatalysts provides valuable insights into the removal of these compounds from the environment, especially in water treatment technologies (Hung et al., 2017).

- irritation, and potential environmental impact. This research is critical for understanding the safe use of diethyl phthalate in consumer products (Api, 2001).

Studies on Specific Applications

Naphthaleneacetic Acid in Apple Orchards : Research has explored the use of naphthaleneacetic acid, a compound related to this compound, as a thinner in apple orchards. The study provides insights into its impact on fruit abscission and quality, offering practical knowledge for agricultural applications (Zhu et al., 2011).

Interaction with Fetal Brain Development : A study investigated the potential impact of diethylphthalate on fetal brain development. This research is significant for understanding the possible developmental risks associated with exposure to diethylphthalate (Hokanson et al., 2009).

Estrogenicity of Diethyl Phthalate in Breast Cancer Cells : Research has examined the peculiar estrogenic properties of diethyl phthalate and its modulation of estrogen receptor activities, which is relevant for understanding its potential role in breast cancer development (Fiocchetti et al., 2021).

Safety and Hazards

Orientations Futures

The future directions of diethylnaphthalene research could involve further exploration of its synthesis, properties, and potential applications. For example, catalysis research could evolve from trial-and-error to rational design, which could lead to the discovery of high-performance catalysts . Additionally, the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .

Propriétés

IUPAC Name |

1,2-diethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCHLIAGHZJJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335741 | |

| Record name | Diethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-11-7 | |

| Record name | Diethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)